molecular formula C10H16O3 B14539644 2-Hydroxycyclohexyl 2-methylprop-2-enoate CAS No. 62203-67-2

2-Hydroxycyclohexyl 2-methylprop-2-enoate

Cat. No.: B14539644
CAS No.: 62203-67-2
M. Wt: 184.23 g/mol
InChI Key: VALVZMYXOGXJRP-UHFFFAOYSA-N
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Description

2-Hydroxycyclohexyl 2-methylprop-2-enoate is an organic compound with the molecular formula C14H24O3 It is a derivative of cyclohexane and is characterized by the presence of a hydroxy group and a methylprop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxycyclohexyl 2-methylprop-2-enoate typically involves the esterification of 2-hydroxycyclohexanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxycyclohexyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanal.

    Reduction: Formation of 2-hydroxycyclohexyl methanol.

    Substitution: Formation of 2-chlorocyclohexyl 2-methylprop-2-enoate or 2-aminocyclohexyl 2-methylprop-2-enoate.

Scientific Research Applications

2-Hydroxycyclohexyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of adhesives, coatings, and resins due to its excellent adhesive properties and chemical stability.

Mechanism of Action

The mechanism of action of 2-Hydroxycyclohexyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The ester group can undergo hydrolysis in biological systems, releasing the active compound and exerting its effects. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl methacrylate (HEMA): Similar in structure but with an ethyl group instead of a cyclohexyl group.

    2-Hydroxypropyl methacrylate (HPMA): Contains a propyl group instead of a cyclohexyl group.

    2-Hydroxybutyl methacrylate (HBMA): Contains a butyl group instead of a cyclohexyl group.

Uniqueness

2-Hydroxycyclohexyl 2-methylprop-2-enoate is unique due to its cyclohexyl ring, which imparts greater rigidity and stability compared to its linear counterparts. This structural feature enhances its chemical and thermal stability, making it suitable for applications requiring high-performance materials.

Properties

CAS No.

62203-67-2

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(2-hydroxycyclohexyl) 2-methylprop-2-enoate

InChI

InChI=1S/C10H16O3/c1-7(2)10(12)13-9-6-4-3-5-8(9)11/h8-9,11H,1,3-6H2,2H3

InChI Key

VALVZMYXOGXJRP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1CCCCC1O

Origin of Product

United States

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